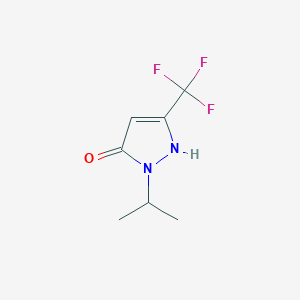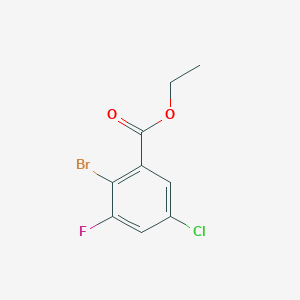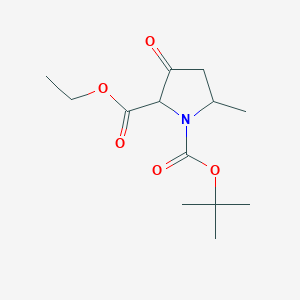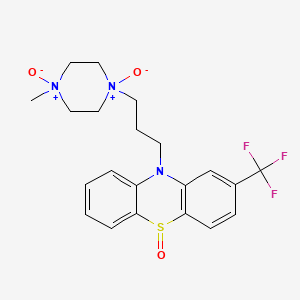
2-Hydroxy Irinotecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Irinotecan is a derivative of irinotecan, a topoisomerase I inhibitor widely used in cancer chemotherapy. Irinotecan itself is a water-soluble analogue of camptothecin, extracted from the Chinese tree Camptotheca acuminata . The compound is known for its potent anticancer properties, particularly in treating metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Irinotecan involves the modification of irinotecan’s chemical structureThis process typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Irinotecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Applications De Recherche Scientifique
2-Hydroxy Irinotecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of hydroxylated derivatives of irinotecan.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its enhanced anticancer properties and reduced side effects compared to irinotecan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
2-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to DNA damage and ultimately, cancer cell death. The active metabolite, SN-38, is a potent inhibitor of DNA topoisomerase I and plays a significant role in the compound’s anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Irinotecan: The parent compound, widely used in cancer chemotherapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer properties.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment
Uniqueness
2-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which enhances its water solubility and potentially its therapeutic index. This modification may lead to improved efficacy and reduced toxicity compared to irinotecan .
Propriétés
Formule moléculaire |
C33H38N4O7 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 2-hydroxy-4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1 |
Clé InChI |
DDBHYRUFETXXKP-JSLFILEWSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


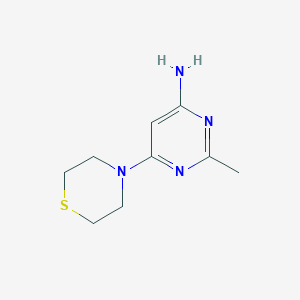
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)

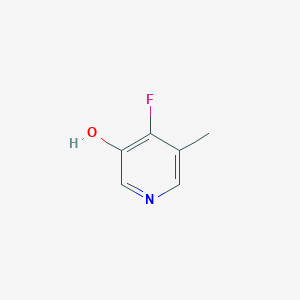
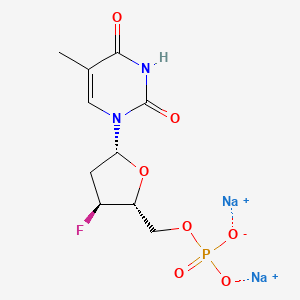
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
